
2-Fluoro-6-nitropyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-nitropyridin-4-OL is a fluorinated nitropyridine derivative. Compounds containing fluorine and nitro groups are of significant interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups in the pyridine ring imparts distinct electronic and steric effects, making this compound a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitropyridin-4-OL typically involves the introduction of fluorine and nitro groups into the pyridine ring. One common method is the nucleophilic substitution reaction of a fluorinated pyridine precursor with a nitro group donor. For example, 2,6-diamino-3-iodopyridine can be acylated and then converted into 6-amino-2-fluoro-3-iodopyridine, which is further transformed into 6-(4-nitrophenyldimethoxy)-2-fluoro-3-iodopyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination reactions. These processes require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-nitropyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia in solvents such as methanol or acetonitrile.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-fluoro-6-aminopyridin-4-OL.
Substitution: Substitution of the fluorine atom can yield various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-6-nitropyridin-4-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated and nitro-substituted pyridine derivatives.
Biology: The compound can be used in the development of fluorinated bioactive molecules, which may exhibit enhanced biological activity and metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-nitropyridin-4-OL is primarily influenced by the electronic effects of the fluorine and nitro groups. The electron-withdrawing nature of these groups can modulate the reactivity of the pyridine ring, affecting its interactions with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative without the nitro group.
6-Nitropyridin-4-OL: A nitropyridine derivative without the fluorine atom.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms but no nitro group.
Uniqueness
2-Fluoro-6-nitropyridin-4-OL is unique due to the simultaneous presence of both fluorine and nitro groups on the pyridine ring This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of more complex molecules
Propriétés
Formule moléculaire |
C5H3FN2O3 |
|---|---|
Poids moléculaire |
158.09 g/mol |
Nom IUPAC |
2-fluoro-6-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9) |
Clé InChI |
LZRKWGWJFBNIFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=CC1=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
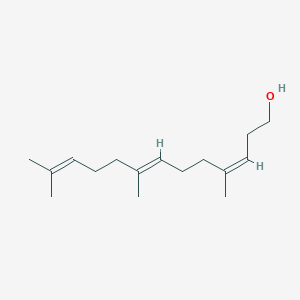

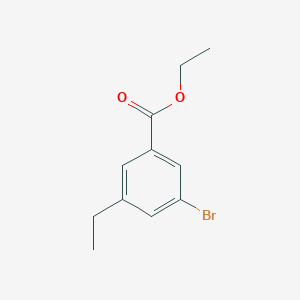
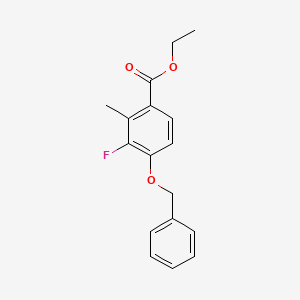
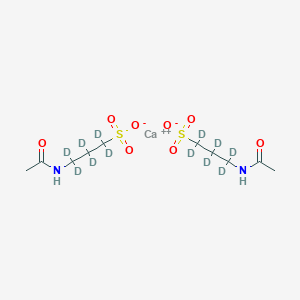
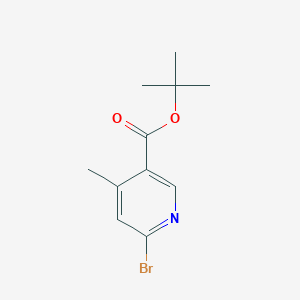
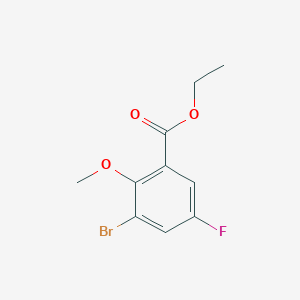
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
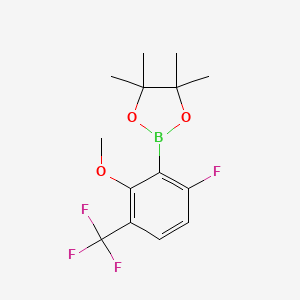

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)
![7-Azaspiro[4.5]decan-10-one hcl](/img/structure/B14025649.png)
